3-Acetyl-2-pyridinecarboxylic acid

Vue d'ensemble

Description

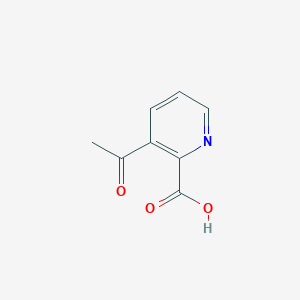

3-Acetyl-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C8H7NO3 . It is used in various applications and is a subject of interest in the field of chemistry .

Synthesis Analysis

The synthesis of 3-Acetyl-2-pyridinecarboxylic acid and its derivatives is a topic of ongoing research . A recent study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

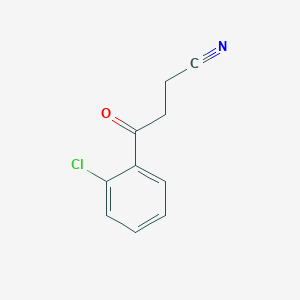

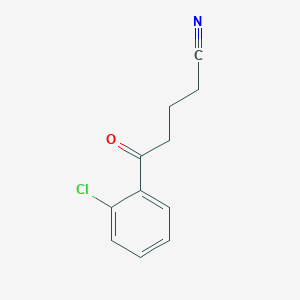

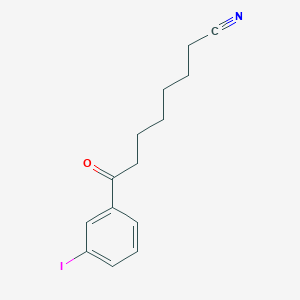

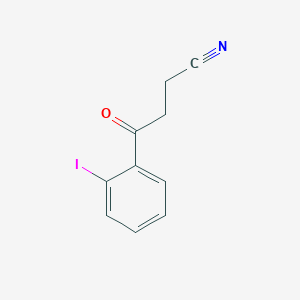

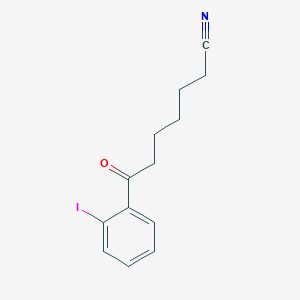

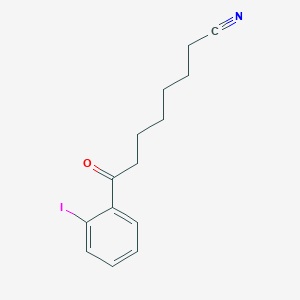

The molecular structure of 3-Acetyl-2-pyridinecarboxylic acid is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and carboxylic acid and acetyl functional groups .Physical And Chemical Properties Analysis

3-Acetyl-2-pyridinecarboxylic acid is a solid substance with a molecular weight of 165.15 . It is recommended to be stored in a dry condition at a temperature between 2-8°C .Applications De Recherche Scientifique

Application in Dehydrative Allylation of Alcohols and Deallylation of Allyl Ethers

- Scientific Field: Chemistry

- Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is used as a ligand in the dehydrative allylation of alcohols and deallylation of allyl ethers . This process is catalyzed by [CpRu (CH3CN)3]PF6 .

- Results or Outcomes: The use of 3-Acetyl-2-pyridinecarboxylic acid efficiently promotes both the dehydrative allylation of alcohols and the deallylation of allyl ethers and esters . The reactivity of various 4-substituted 2-pyridinecarboxylic acids has been compared, revealing two linear relations with different ρ values in the Hammett plots . These phenomena can be rationalized by the balance between the π-accepting ability of the pyridine moiety and the acidity of the carboxylic acid of the 2-pyridinecarboxylic acid derivative .

Application in Microbiological Transformation of Pyridine Derivatives

- Scientific Field: Microbiology

- Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is involved in the microbiological transformation of pyridine derivatives . This process is significant in the lives of plants and animals and is also relevant for the purification of waste waters by removal of impurities .

- Results or Outcomes: The primary reaction in the microbiological metabolism of the benzene ring is hydroxylation to give a dihydroxy compound with subsequent ring opening . In the case of pyridine, the reaction is a more complex process .

Application in Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

- Scientific Field: Agriculture

- Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is used in the manufacturing of pesticides, fertilizers, and other agricultural chemicals .

- Results or Outcomes: The use of 3-Acetyl-2-pyridinecarboxylic acid in the manufacturing of agricultural chemicals contributes to the effectiveness of these products .

Safety And Hazards

Orientations Futures

The future directions for the research and application of 3-Acetyl-2-pyridinecarboxylic acid and its derivatives are promising. The development of novel pyridine-based drug candidates is expected in the coming years . The unique clinical relevance of pyridine-based molecular frameworks has been reported over the last two decades .

Propriétés

IUPAC Name |

3-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOUPNVQJCRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629527 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-pyridinecarboxylic acid | |

CAS RN |

716362-04-8 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.